molecular formula C14H14O5S B2979471 5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid CAS No. 696648-38-1

5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid

Cat. No.: B2979471
CAS No.: 696648-38-1
M. Wt: 294.32
InChI Key: GFLWYIBVBBDEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid is a chemical compound with the CAS Number: 696648-38-1 . It has a molecular weight of 294.33 and its IUPAC name is this compound . The compound is stored at a temperature of 28 C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14O5S/c1-10-4-2-3-5-11 (10)8-20 (17,18)9-12-6-7-13 (19-12)14 (15)16/h2-7H,8-9H2,1H3, (H,15,16) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound has a molecular formula of C14H14O5S . Its average mass is 294.323 Da and its monoisotopic mass is 294.056183 Da . The compound is stored at a temperature of 28 C .

Scientific Research Applications

Catalysis and Biofuel Production

Sulfonated graphene oxide has been highlighted for its superior catalytic performance in converting 5-(hydroxymethyl)-2-furfural (a related furanic compound) into biofuels or fuel additives. This process benefits from the cooperative effects of sulfonic acid groups and other types of acid sites, such as carboxylic acids, showcasing the potential of sulfonated materials in catalysis and renewable energy applications (Antunes et al., 2014).

Organic Synthesis

Research on o- and p-halobenzyl sulfones as zwitterionic synthons for synthetic applications demonstrates the versatility of sulfones in organic chemistry. These compounds serve as precursors for various functionalization processes, including cross-coupling reactions, to synthesize ortho-substituted cinnamates and biarylacetic acids, which are valuable in pharmaceutical development (Costa et al., 2002).

Material Science

Magnetic nanoparticles coated with 4-carboxybenzyl sulfamic acid have been utilized as novel catalysts for the synthesis of furan-2(5H)-one derivatives. This approach emphasizes the role of sulfonated compounds in enhancing catalytic activity, recoverability, and thermal stability for the production of fine chemicals, highlighting potential applications in material science and catalysis (Khodaei et al., 2018).

Biomass Transformation

ITQ-2 Zeolite has been applied in the biomass transformation process to produce alkyl 5-benzyl-2-furoates through a two-step process involving selective oxidative esterification and alkylation. This method showcases the integration of catalytic processes for sustainable chemical production from biomass-derived materials (Arias et al., 2016).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5S/c1-10-4-2-3-5-11(10)8-20(17,18)9-12-6-7-13(19-12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLWYIBVBBDEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.